molecular formula C10H8N2O2 B11906768 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol CAS No. 23012-72-8

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol

Cat. No.: B11906768
CAS No.: 23012-72-8
M. Wt: 188.18 g/mol
InChI Key: LOZVTTOKTVNIAQ-UHFFFAOYSA-N
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Description

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. In this case, the compound features a fused ring system that includes both furan and quinoxaline moieties. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of o-arylalkynylquinoline aldehydes, which undergo a nucleophilic addition/cyclization reaction in the presence of catalysts such as cesium fluoride and trimethyl trifluoromethyl silane . The reaction conditions often include the use of solvents like water and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant and radical-scavenging activities.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to stabilize free radicals and prevent oxidative damage to biomolecules . The compound’s structure allows it to interact with and neutralize reactive oxygen species, thereby protecting cells and tissues from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol include other furoquinoline and quinoxaline derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which contribute to its unique chemical reactivity and biological activity

Properties

CAS No.

23012-72-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1,3-dihydrofuro[3,4-b]quinoxalin-3-ol

InChI

InChI=1S/C10H8N2O2/c13-10-9-8(5-14-10)11-6-3-1-2-4-7(6)12-9/h1-4,10,13H,5H2

InChI Key

LOZVTTOKTVNIAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N=C2C(O1)O

Origin of Product

United States

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